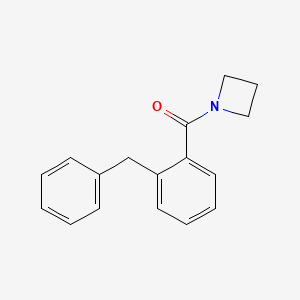

Azetidin-1-yl-(2-benzylphenyl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(2-benzylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(18-11-6-12-18)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDFYUGTKSEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs

Azetidin-1-yl-(2,4-difluorophenyl)methanone (CAS 955885-22-0)

- Structure : Differs by replacing the 2-benzylphenyl group with a 2,4-difluorophenyl ring.

- Synthesis : Likely synthesized via similar acylation methods (e.g., coupling azetidine with an activated carbonyl precursor) ().

Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2)

- Structure : Incorporates a bromo-thiazole ring instead of the benzylphenyl group.

- Properties : The bromine atom and thiazole heterocycle introduce steric and electronic effects, which may enhance binding to targets requiring halogen bonds or π-π interactions ().

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone

- Structure : Replaces azetidine with a 6-membered piperidine ring and uses a 4-methylphenyl group.

- Methyl substitution on the phenyl ring modulates lipophilicity ().

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Azetidin-1-yl-(2-benzylphenyl)methanone and Analogs

*LogP values estimated using ACD/Labs Percepta ().

Pharmacological Insights:

- Side Chain and Ring Size: highlights that cannabinoid analogs with 4–6 carbon side chains exhibit optimal receptor binding. While this compound lacks a traditional alkyl chain, its benzyl group may mimic side-chain interactions through aromatic stacking.

- Pyrrole-derived analogs () are less potent than indole derivatives, suggesting that nitrogen positioning and ring size critically influence activity.

Q & A

Q. What are the key synthetic pathways for Azetidin-1-yl-(2-benzylphenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including azetidine ring formation and ketone coupling. For example:

- Azetidine formation : Use of nucleophilic substitution with a halogenated precursor under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) .

- Coupling reaction : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the benzylphenyl group. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Optimization : Control temperature (±2°C), use anhydrous solvents, and monitor progress via TLC/HPLC to minimize side reactions like azetidine ring-opening .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify azetidine N–CH₂ protons (δ ~3.5–4.5 ppm) and ketone carbonyl (δ ~200–210 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .

- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement, particularly with high-resolution data .

Q. How can researchers mitigate common side reactions during synthesis?

- Azetidine ring degradation : Avoid protic solvents and excessive heat; use inert atmospheres (N₂/Ar) .

- Oxidation of benzyl groups : Add antioxidants (e.g., BHT) or work under reduced light exposure .

- Byproduct formation : Employ column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Advanced Research Questions

Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries (e.g., Gaussian09) .

- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility affecting spectral assignments .

- Twinning analysis : Use SHELXL to refine twinned crystals and resolve ambiguities in electron density maps .

Q. What computational strategies predict the reactivity of the azetidine ring in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand interactions (e.g., GROMACS) to predict metabolic stability .

- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes, identifying potential metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic substitution : Modify the benzylphenyl group (e.g., electron-withdrawing substituents) and azetidine nitrogen (e.g., alkylation) .

- In vitro assays : Test kinase inhibition (IC₅₀) via fluorescence polarization or ELISA-based enzymatic assays .

- Data analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity .

Q. What strategies enhance metabolic stability for preclinical development?

- Fluorination : Introduce fluorine at the benzyl para-position to block oxidative metabolism (see fluorinated imidazole analogs for precedent) .

- Prodrug design : Mask the ketone as a ketal or ester to improve bioavailability .

- CYP450 inhibition assays : Use human liver microsomes to identify metabolic pathways and refine substituents .

Methodological Considerations

Q. How should researchers approach purification of this compound from complex mixtures?

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for high-purity isolation .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to maximize crystal yield .

Q. What experimental designs are recommended for assessing biological activity?

- Dose-response curves : Test 10⁻⁹–10⁻⁴ M concentrations in triplicate to calculate EC₅₀/IC₅₀ values .

- Control groups : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) .

- High-throughput screening : Use 96-well plates with fluorescence-based readouts for rapid profiling .

Q. How can QSAR models improve toxicity predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.